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molecular formula C20H27N3 B1283150 3-(4-Benzhydryl-1-piperazinyl)-1-propanamine CAS No. 50971-75-0

3-(4-Benzhydryl-1-piperazinyl)-1-propanamine

Cat. No. B1283150
M. Wt: 309.4 g/mol
InChI Key: VYYOIRFXORRYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06255323B1

Procedure details

The crude 2-[3-(4-benzhydryl-piperazin-1-yl)-propyl]-isoindole-1,3-dione (930 mg) was dissolved in ethanol (2 ml), followed by the addition of hydrazine hydrate (large excess, 2-3 ml). The solution was stirred at room temperature overnight. The white solid was precipitated. The white solid was filtered off and washed with small amount of ethanol. The filtrates were combined and concentrated. The resulted residue was dissolved in toluene (100 ml). The solution was washed with water (3×15 ml) and dried over anhydrous Na2SO4. After evaporated the solvent, the crude product 3-(4-benzhydryl-piperazin-1-yl)-propylamine was obtained (276 mg, 42.7% yield).
Name
2-[3-(4-benzhydryl-piperazin-1-yl)-propyl]-isoindole-1,3-dione
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2.5 (± 0.5) mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N:14]1[CH2:19][CH2:18][N:17]([CH2:20][CH2:21][CH2:22][N:23]2C(=O)C3C(=CC=CC=3)C2=O)[CH2:16][CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.NN>C(O)C>[CH:1]([N:14]1[CH2:15][CH2:16][N:17]([CH2:20][CH2:21][CH2:22][NH2:23])[CH2:18][CH2:19]1)([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
2-[3-(4-benzhydryl-piperazin-1-yl)-propyl]-isoindole-1,3-dione
Quantity
930 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCN(CC1)CCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.5 (± 0.5) mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The white solid was precipitated
FILTRATION
Type
FILTRATION
Details
The white solid was filtered off
WASH
Type
WASH
Details
washed with small amount of ethanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulted residue was dissolved in toluene (100 ml)
WASH
Type
WASH
Details
The solution was washed with water (3×15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporated the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCN(CC1)CCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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